molecular formula C20H21ClN2O5S2 B3438668 [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone

Cat. No.: B3438668
M. Wt: 469.0 g/mol
InChI Key: PLHRJNKFIRFRAS-UHFFFAOYSA-N
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Description

7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core substituted with propylsulfonyl groups and a chlorophenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of propylsulfonyl groups and the chlorophenyl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility makes it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S2/c1-3-11-29(25,26)19-16-13-22-9-10-23(16)17(20(19)30(27,28)12-4-2)18(24)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRJNKFIRFRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone
Reactant of Route 2
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone
Reactant of Route 3
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone
Reactant of Route 4
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone
Reactant of Route 5
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone
Reactant of Route 6
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-chlorophenyl)methanone

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